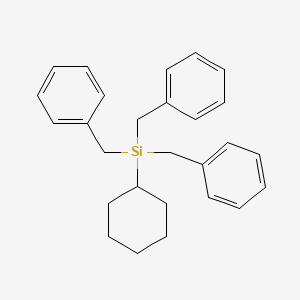
1-Bromo-11-(1-ethoxyethoxy)undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-11-(1-ethoxyethoxy)undecane is an organic compound with the molecular formula C15H31BrO2. It is a brominated ether, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to an undecane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-11-(1-ethoxyethoxy)undecane can be synthesized through a multi-step process involving the bromination of undecanol followed by etherification. The general synthetic route includes:
Bromination: 11-Undecanol is reacted with phosphorus tribromide (PBr3) to form 11-bromo-1-undecanol.
Etherification: The 11-bromo-1-undecanol is then reacted with ethylene glycol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
1-Bromo-11-hydroxyundecane: Similar structure but with a hydroxyl group instead of an ethoxyethoxy group.
1-Bromo-11-methoxyundecane: Contains a methoxy group instead of an ethoxyethoxy group.
1-Bromo-11-(2-methoxyethoxy)undecane: Features a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness: 1-Bromo-11-(1-ethoxyethoxy)undecane is unique due to the presence of the ethoxyethoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Propriétés
Numéro CAS |
73010-84-1 |
|---|---|
Formule moléculaire |
C15H31BrO2 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
1-bromo-11-(1-ethoxyethoxy)undecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3 |
Clé InChI |
ZCJSUBNAWABAJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
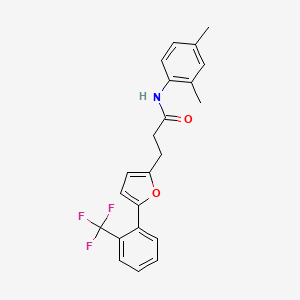


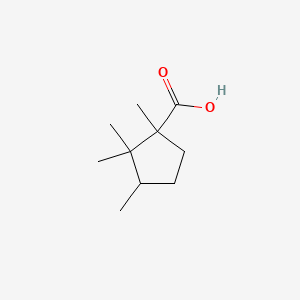
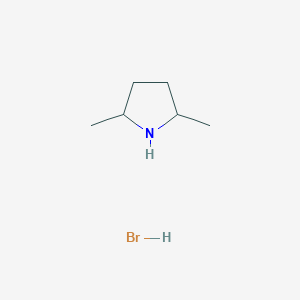

![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)


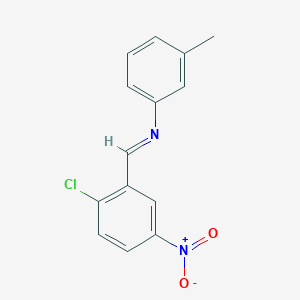

![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)
